molecular formula C18H28N2O5 B3345012 4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline CAS No. 1001413-19-9

4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline

Cat. No.: B3345012
CAS No.: 1001413-19-9
M. Wt: 352.4 g/mol
InChI Key: LZGRDUVBWREGMU-UHFFFAOYSA-N
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Description

4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline is an organic compound with the molecular formula C18H28N2O5. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is often utilized in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline typically involves multiple steps:

  • Protection of Aniline: : The starting material, aniline, is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group to the amine functionality of aniline.

  • Ether Formation: : The protected aniline is then reacted with 2-(tert-butoxycarbonylamino)ethanol under basic conditions to form the ether linkage. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

  • Final Protection: : The intermediate product is further protected by reacting with another equivalent of di-tert-butyl dicarbonate to ensure that all amine functionalities are protected.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Deprotection: : The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This reaction yields the free amine functionalities, which can then participate in further chemical transformations.

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the ether linkage can be targeted by nucleophiles to form new bonds.

  • Oxidation and Reduction: : While the compound itself is relatively stable, the free amine functionalities (once deprotected) can undergo oxidation or reduction reactions depending on the desired synthetic pathway.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as alkoxides, thiolates

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of ether derivatives.

Scientific Research Applications

4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline has several applications in scientific research:

  • Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those that require protected amine functionalities during multi-step synthesis.

  • Bioconjugation: : The compound can be used to modify biomolecules, such as peptides and proteins, by introducing Boc-protected amine groups that can be selectively deprotected under mild conditions.

  • Polymer Chemistry: : It is employed in the synthesis of functionalized polymers, where the Boc groups provide a means to introduce amine functionalities in a controlled manner.

  • Material Science: : The compound is used in the development of advanced materials, including coatings and adhesives, where the Boc groups can be used to control the reactivity of the material.

Mechanism of Action

The mechanism by which 4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline exerts its effects is primarily through its ability to protect amine functionalities. The Boc groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of other functional groups. Upon deprotection, the free amine groups can participate in a variety of chemical reactions, enabling the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-aniline: Similar in structure but lacks the ether linkage.

    N-Boc-ethanolamine: Contains a Boc-protected amine and a hydroxyl group but lacks the aromatic ring.

    N-Boc-phenethylamine: Similar in structure but with a different linkage between the aromatic ring and the Boc-protected amine.

Uniqueness

4-(2-(tert-Butoxycarbonyl)aminoethoxy)(tert-butoxycarbonyl)aniline is unique due to the presence of both an ether linkage and multiple Boc-protected amine groups. This combination allows for greater versatility in chemical synthesis, particularly in the construction of complex molecules with multiple functional groups.

Properties

IUPAC Name

tert-butyl N-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-17(2,3)24-15(21)19-11-12-23-14-9-7-13(8-10-14)20-16(22)25-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGRDUVBWREGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126116
Record name 1,1-Dimethylethyl N-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001413-19-9
Record name 1,1-Dimethylethyl N-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001413-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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